molecular formula C17H15N3O3S2 B6519571 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-63-2

4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519571
CAS No.: 896365-63-2
M. Wt: 373.5 g/mol
InChI Key: UXSFQWQSSVDIQR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with an ethanesulfonyl group at the para position, linked to a 1,3-thiazol-2-yl moiety bearing a pyridin-3-yl group at the 4-position.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-7-5-12(6-8-14)16(21)20-17-19-15(11-24-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFQWQSSVDIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The related compound mentioned above was found to induce nur77-mitochondrial targeting and nur77-dependent apoptosis. This suggests that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

The related compound’s action was associated with the induction of nur77-mitochondrial targeting, which is a key event in the apoptosis pathway. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell death.

Result of Action

The related compound was found to induce nur77-dependent apoptosis, suggesting that this compound may have similar effects, leading to cell death.

Biological Activity

The compound 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole-containing compounds are known for diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N3O3S2C_{14}H_{16}N_{3}O_{3}S_{2}, with a molecular weight of approximately 373.88 g/mol. The structure features a thiazole ring linked to a pyridine moiety and an ethanesulfonyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A study highlighted the cytotoxic effects of various thiazole compounds against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The compound demonstrated significant growth inhibition with IC50 values comparable to or lower than established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
This compoundHT29<10
DoxorubicinHT2912
4-(6-amino-3,5-dicyano)Jurkat<5

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. In vitro studies showed that thiazole derivatives possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The ethanesulfonyl group may enhance membrane permeability, facilitating bacterial cell wall disruption .

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.50

The mechanism by which this compound exerts its effects is likely multifaceted. Molecular docking studies suggest strong interactions with key proteins involved in cancer cell proliferation and survival pathways. For instance, binding affinity to Bcl-2 protein indicates potential apoptotic induction in cancer cells .

Case Studies

Several case studies have investigated the therapeutic potential of thiazole derivatives:

  • Anticancer Efficacy : A study involving a series of thiazole compounds indicated that those with electron-withdrawing groups showed enhanced cytotoxicity against various cancer cell lines due to increased lipophilicity and improved cell membrane penetration .
  • Antimicrobial Screening : A comprehensive screening of thiazole derivatives revealed that modifications at the thiazole ring significantly affected antibacterial potency. Compounds with sulfonamide groups exhibited superior activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Key Compounds with Modified Benzamide Substituents
Compound Name Substituent on Benzamide Key Features Biological Relevance References
4-(Ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide Ethanesulfonyl Enhances solubility; may modulate kinase binding Under investigation
Masitinib mesylate 4-(4-Methylpiperazinyl)methyl Targets c-KIT/PDGF receptors; approved for mast cell tumors Tyrosine kinase inhibitor
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl Nitrophenyl group may enhance electron-withdrawing effects High-content screening candidate
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide Trifluoroethoxymethyl Lipophilic adamantyl group improves blood-brain barrier penetration CNS-targeted drug candidate

Key Insights :

  • Ethanesulfonyl vs. Methylpiperazinyl (Masitinib) : The ethanesulfonyl group increases hydrophilicity compared to masitinib’s methylpiperazinyl group, which may reduce off-target effects but limit cell membrane permeability .
  • Sulfonyl vs.

Thiazole and Pyridine Modifications

Table 2: Impact of Thiazole/Pyridine Substituents
Compound Name Thiazole Substituent Pyridine Position Activity/Property References
This compound None 3-position Optimized for kinase binding (e.g., c-KIT)
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) None 2-position Reduced steric hindrance; altered kinase selectivity
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)-4-methylbenzamide (4a) Morpholinomethyl 3-position Improved solubility; potential for oral dosing
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) 4-Methylpiperazinylmethyl 3-position Enhanced cellular uptake via amine group

Key Insights :

  • Pyridine Position: Pyridin-3-yl (target compound) vs.
  • Thiazole Modifications: Morpholinomethyl or piperazinyl groups (e.g., 4a, 4e) improve solubility and bioavailability, as seen in and , but may introduce metabolic instability .

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